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Compound of Interest

Compound Name: 2',3',5'-Tri-O-benzoyl-6-azauridine

Cat. No.: B13435940 Get Quote

An In-Depth Technical Guide to 2',3',5'-Tri-O-benzoyl-6-azauridine: A Pyrimidine Nucleoside

Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2',3',5'-Tri-O-benzoyl-6-
azauridine, a key pyrimidine nucleoside analog. It is important to clarify from the outset that

this compound is a pyrimidine analog, not a purine analog, a distinction critical for

understanding its mechanism of action and therapeutic potential. This document details its

chemical properties, synthesis, mechanism of action as an inhibitor of pyrimidine biosynthesis,

and its investigated roles in antiviral and anticancer research. The guide includes structured

data tables for quantitative analysis, detailed experimental protocols for key assays, and

explanatory diagrams to illustrate complex biological pathways and experimental workflows.

Introduction
2',3',5'-Tri-O-benzoyl-6-azauridine is a lipophilic prodrug of the pyrimidine nucleoside analog

6-azauridine. The addition of three benzoyl groups to the ribose moiety significantly enhances

its oral bioavailability compared to the parent compound. Following administration, these

protective groups are cleaved by endogenous esterases to release the pharmacologically

active agent, 6-azauridine.
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6-Azauridine functions as an antimetabolite by interfering with the de novo pyrimidine

biosynthesis pathway. Specifically, its metabolite, 6-azauridine 5'-monophosphate (azaUMP), is

a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase. This enzyme

catalyzes the final step in the synthesis of uridine monophosphate (UMP), a crucial precursor

for all pyrimidine nucleotides required for RNA and DNA synthesis. By disrupting this pathway,

6-azauridine exhibits cytostatic effects, which has led to its investigation as a potential

therapeutic agent against various cancers and viral infections.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 2',3',5'-Tri-O-benzoyl-6-azauridine
is presented below.

Property Value

IUPAC Name
[1-(2,3,5-tris-O-benzoyl-β-D-

ribofuranosyl)-1,2,4-triazine-3,5(2H,4H)-dione]

Molecular Formula C29H23N3O9

Molecular Weight 569.51 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in organic solvents such as DMSO,

DMF, and methanol; sparingly soluble in water

Melting Point Approximately 165-168 °C

CAS Number 3117-04-4

Mechanism of Action
The mechanism of action of 2',3',5'-Tri-O-benzoyl-6-azauridine is indirect, relying on its

conversion to the active metabolite, 6-azauridine 5'-monophosphate (azaUMP).
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Figure 1. Metabolic activation and inhibitory pathway of 2',3',5'-Tri-O-benzoyl-6-azauridine.

As illustrated in Figure 1, the orally administered prodrug is absorbed and subsequently

hydrolyzed by esterases to yield 6-azauridine. This active intermediate is then phosphorylated

by uridine kinase to form azaUMP. AzaUMP acts as a potent competitive inhibitor of OMP

decarboxylase, blocking the conversion of OMP to UMP. This inhibition leads to a depletion of

the pyrimidine nucleotide pool, thereby impairing the synthesis of RNA and DNA, which

ultimately results in cell cycle arrest and inhibition of proliferation.

Biological Activities and Therapeutic Investigations
The primary therapeutic applications investigated for 2',3',5'-Tri-O-benzoyl-6-azauridine and

its active form, 6-azauridine, have been in the fields of oncology and virology.

Anticancer Activity
The cytostatic effects resulting from the inhibition of pyrimidine synthesis have made 6-

azauridine a candidate for cancer chemotherapy. Its efficacy has been explored in various

cancer cell lines and preclinical models.

Cell Line Cancer Type IC50 (µM)

L1210 Leukemia ~ 0.1

HeLa Cervical Cancer ~ 1.0

P388 Leukemia ~ 0.2
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Note: IC50 values are for 6-azauridine and can vary depending on the specific experimental

conditions.

Antiviral Activity
The reliance of many viruses on the host cell's nucleotide synthesis machinery makes the

pyrimidine biosynthesis pathway an attractive target for antiviral therapy. 6-Azauridine has

demonstrated activity against a range of DNA and RNA viruses.

Virus Family In Vitro Activity

Herpes Simplex Virus (HSV) Herpesviridae Moderate

Vaccinia Virus Poxviridae Strong

Human Immunodeficiency

Virus (HIV)
Retroviridae Weak

SARS-CoV Coronaviridae Moderate

Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of

2',3',5'-Tri-O-benzoyl-6-azauridine.

Synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine
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Starting Materials:
6-Azauridine, Benzoyl Chloride, Pyridine

Reaction:
Stir at room temperature in pyridine

Quenching:
Addition of ice-water

Extraction:
With chloroform or ethyl acetate

Washing:
With dilute HCl, NaHCO3 solution, and brine

Drying:
Over anhydrous Na2SO4

Purification:
Column chromatography (Silica gel)

Characterization:
NMR, Mass Spectrometry, Melting Point

Click to download full resolution via product page

Figure 2. General workflow for the synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine.

Protocol:
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Reaction Setup: Dissolve 6-azauridine in anhydrous pyridine in a round-bottom flask under

an inert atmosphere (e.g., nitrogen or argon).

Addition of Reagent: Cool the solution in an ice bath and add benzoyl chloride dropwise with

constant stirring.

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor

the reaction progress using thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, pour the mixture into ice-water to quench the

excess benzoyl chloride.

Extraction: Extract the aqueous mixture with an organic solvent such as chloroform or ethyl

acetate.

Washing: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium

bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization: Confirm the structure and purity of the final product using techniques such

as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point

analysis.

In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding:
Plate cells in 96-well plates

Incubation:
Allow cells to adhere (24h)

Treatment:
Add serial dilutions of the compound

Incubation:
48-72 hours

MTT Addition:
Add MTT reagent to each well

Incubation:
2-4 hours (Formation of formazan)

Solubilization:
Add DMSO or solubilization buffer

Measurement:
Read absorbance at 570 nm

Data Analysis:
Calculate IC50 values

Click to download full resolution via product page

Figure 3. Workflow for determining in vitro cytotoxicity using the MTT assay.
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Protocol:

Cell Culture: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000

cells/well) and allow them to attach overnight.

Compound Preparation: Prepare a stock solution of 2',3',5'-Tri-O-benzoyl-6-azauridine in

DMSO and perform serial dilutions in the cell culture medium.

Treatment: Replace the medium in the wells with the medium containing different

concentrations of the compound. Include vehicle control (DMSO) and untreated control

wells.

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified CO2 incubator.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours.

Formazan Solubilization: Remove the medium and add DMSO or a solubilizing buffer to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value by plotting cell viability against the log of the compound

concentration.

Conclusion
2',3',5'-Tri-O-benzoyl-6-azauridine is a valuable research compound and a prodrug of the

pyrimidine nucleoside analog 6-azauridine. Its improved oral bioavailability makes it a useful

tool for in vivo studies. The primary mechanism of action involves the inhibition of OMP

decarboxylase, leading to the disruption of de novo pyrimidine synthesis. This has formed the

basis for its investigation as an anticancer and antiviral agent. The experimental protocols and

data presented in this guide offer a foundational understanding for researchers working with

this and similar antimetabolites. Future research may focus on optimizing its therapeutic index,
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exploring combination therapies, and identifying novel viral or cancer targets susceptible to

pyrimidine synthesis inhibition.

To cite this document: BenchChem. [2',3',5'-Tri-O-benzoyl-6-azauridine as a purine
nucleoside analog]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13435940#2-3-5-tri-o-benzoyl-6-azauridine-as-a-
purine-nucleoside-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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